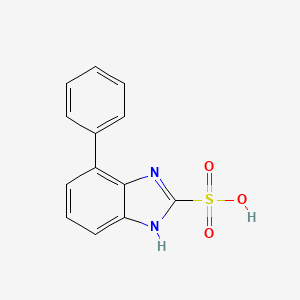

Phenylbenzimidazole sulphonic acid

描述

Historical Trajectories of Benzimidazole (B57391) Derivatives in Organic Chemistry

The journey of benzimidazole derivatives in organic chemistry began in 1872 with the synthesis of the first benzimidazole molecule by Hoebrecker. scholarsresearchlibrary.com This discovery paved the way for extensive research into this class of heterocyclic aromatic compounds. scholarsresearchlibrary.comwikipedia.org Benzimidazoles, which consist of a benzene (B151609) ring fused to an imidazole (B134444) ring, were found to be a stable and versatile platform for developing new molecules with a wide range of properties. wikipedia.orgihmc.us

Early research focused on understanding the fundamental reactivity and synthesis of the benzimidazole core. instras.com The condensation of o-phenylenediamine (B120857) with various reagents, such as formic acid or aldehydes, became a common method for preparing benzimidazole and its derivatives. wikipedia.orgencyclopedia.pub Over the years, chemists have developed numerous synthetic strategies, including metal-catalyzed and metal-free reactions, to create a vast library of benzimidazole compounds with diverse functionalities. encyclopedia.pub This has led to their application in various areas, including as pharmaceuticals, fungicides, and dyes. wikipedia.orgihmc.us

Evolution of Scientific Inquiry into Phenylbenzimidazole Sulphonic Acid

Scientific interest in this compound specifically arose from the broader investigation into UV-absorbing organic molecules. Its primary function as a UVB filter, with a peak absorption at approximately 306 nm, made it a compound of interest for applications requiring protection from sun exposure. incidecoder.comresearchgate.net

Initial research focused on its synthesis and basic photophysical properties. A common synthetic route involves the reaction of 2-phenylbenzimidazole (B57529) with concentrated sulfuric acid. chemicalbook.com Another method describes the reaction of 3,4-diaminobenzenesulphonic acid with benzaldehyde (B42025) in an aqueous solution. google.comgoogle.com

Subsequent studies delved deeper into its photochemical behavior. Research has shown that upon UV irradiation, this compound can generate reactive oxygen species and free radicals. nih.gov This has prompted investigations into its potential to cause photodamage to biological molecules like DNA. researchgate.netnih.gov Specifically, studies have shown that while it can protect against the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (a type of DNA damage caused by UVB), it can also photosensitize the formation of oxidized guanine (B1146940) bases under both UVA and UVB exposure. researchgate.netnih.govnih.gov

Contemporary Academic Research Significance and Scope for this compound

In recent years, the scope of research on this compound has expanded beyond its role as a UV filter. Its water-solubility, a characteristic that makes it desirable for lighter cosmetic formulations, also makes it a subject of environmental science research, as it can be detected in wastewater and natural water bodies. wikipedia.orgchemicalbook.comresearchgate.net This has led to studies on its degradation and removal from aquatic environments. researchgate.netproakademia.eu

Furthermore, emerging research is exploring novel applications for this compound. For instance, some studies have investigated its potential as a corrosion inhibitor due to the presence of heteroatoms (nitrogen and sulfur) that can form complexes with metal ions. researchgate.net There is also research into its biological activities, with some studies suggesting potential applications in cancer research. nih.gov The continuous exploration of its properties and potential applications ensures that this compound remains a compound of significant interest in the scientific community. nih.govmarketresearchintellect.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C13H10N2O3S |

| Molar Mass | 274.30 g/mol typology.comnih.gov |

| Appearance | White to light beige crystalline powder chemicalbook.comtypology.com |

| Melting Point | >300 °C chemicalbook.comchemicalbook.com |

| Solubility | Water-soluble wikipedia.orgtypology.com |

| UV Absorption Peak | ~306 nm incidecoder.com |

Synthesis Methods for this compound

| Method | Reactants | Key Conditions |

| Sulphonation | 2-phenylbenzimidazole, concentrated sulfuric acid | Controlled temperature (40-85 °C) chemicalbook.com |

| Condensation | 3,4-diaminobenzenesulphonic acid, benzaldehyde | Aqueous solution, pH 4-7 google.comgoogle.com |

| From o-phenylenediamine | o-phenylenediamine, sulfuric acid, followed by reaction with benzaldehyde and sodium bisulfite | Multi-step process tandfonline.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C13H10N2O3S |

|---|---|

分子量 |

274.3 g/mol |

IUPAC 名称 |

4-phenyl-1H-benzimidazole-2-sulfonic acid |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)13-14-11-8-4-7-10(12(11)15-13)9-5-2-1-3-6-9/h1-8H,(H,14,15)(H,16,17,18) |

InChI 键 |

ANJLMAHUPYCFQY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=N3)S(=O)(=O)O |

同义词 |

2-phenylbenzimidazole-5-sulfonic acid 2-phenylbenzimidazole-5-sulfonic acid, monosodium salt ensulizole Eusolex 232 novantisol phenylbenzimidazole sulfonic acid phenylbenzimidazole sulphonic acid |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Phenylbenzimidazole Sulphonic Acid

Classical Synthetic Pathways for Phenylbenzimidazole Sulphonic Acid

The traditional manufacturing processes for this compound have been well-documented, primarily involving two main strategies: the sulfonation of a pre-formed benzimidazole (B57391) ring or the cyclization of a pre-sulfonated precursor.

One of the most established methods is the direct sulfonation of 2-phenylbenzimidazole (B57529). procurementresource.com This process typically involves reacting 2-phenylbenzimidazole with a strong sulfonating agent such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfonic acid. mdpi.com The reaction with concentrated sulfuric acid requires heating the mixture to ensure the reaction proceeds to completion. chemicalbook.com A significant drawback of these methods is the potential for creating isomeric byproducts, particularly 2-phenylbenzimidazole-4-sulfonic acid, which can be difficult to separate from the desired 5-sulfonic acid product. mdpi.comchemicalbook.com The use of chlorosulfonic acid, while effective, can also lead to the formation of disulfonated products and presents challenges for industrial-scale handling. mdpi.comgoogleapis.com

An alternative classical route involves the condensation of 3,4-diaminobenzenesulphonic acid (DABSA) with benzaldehyde (B42025). google.comgoogle.com This approach builds the benzimidazole ring from a starting material that already contains the sulfonic acid group at the desired position. This method is often favored as it avoids the issue of isomeric impurities that plagues the direct sulfonation of 2-phenylbenzimidazole. The reaction is typically carried out in an aqueous solution. google.comgoogle.com

A third pathway involves a one-pot synthesis where o-phenylenediamine (B120857) is reacted with benzoic acid in the presence of excess sulfuric acid at high temperatures (165–250 °C). mdpi.comgoogleapis.com In this process, the condensation to form the benzimidazole ring and the sulfonation occur in the same reaction vessel, which can be more efficient by eliminating the need to isolate the 2-phenylbenzimidazole intermediate. googleapis.com However, this high-temperature process can be difficult to control and may lead to side reactions if not carefully managed. google.com

Reaction Mechanisms and Intermediate Species Identification

The mechanism of direct sulfonation of 2-phenylbenzimidazole follows the principles of electrophilic aromatic substitution. The electrophile, sulfur trioxide (SO₃) or its equivalent, attacks the electron-rich benzene (B151609) ring portion of the benzimidazole structure. The sulfonic acid group is directed primarily to the para-position relative to the amino group of the fused ring system (position 5). In the solid state, this compound has been shown to exist in a zwitterionic form, where the acidic proton from the sulfonic acid group transfers to one of the basic nitrogen atoms of the imidazole (B134444) ring. ias.ac.in This results in a molecule with both a sulfonate anion (SO₃⁻) and a protonated imidazolium (B1220033) cation. ias.ac.in

In the condensation pathway using DABSA and benzaldehyde, the reaction mechanism involves several key steps. The reaction is facilitated by the presence of sulfur dioxide (often from a source like sodium bisulfite or sodium metabisulfite), which serves a dual role. google.com First, it reacts with the water-insoluble benzaldehyde to form a water-soluble sulfite (B76179) adduct, which allows the reaction to proceed in a homogeneous aqueous medium. Second, the sulfite acts as an oxidizing agent for the initially formed intermediate, 2-phenylbenzimidazoline-5-sulfonic acid, converting it to the final aromatic benzimidazole structure. google.com

Optimization Parameters for Synthetic Yields and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and the purity required for cosmetic applications. Key parameters vary depending on the chosen synthetic route.

For the direct sulfonation of 2-phenylbenzimidazole, critical parameters include reaction temperature, time, and the stoichiometry of the reactants.

Temperature Control : The reaction is typically initiated at a controlled temperature of 40-50°C during the addition of the 2-phenylbenzimidazole to concentrated sulfuric acid to manage the exothermic reaction. The temperature is then raised to around 85°C and held until the reaction is complete. chemicalbook.com

Reaction Time : The reaction is monitored until the content of the starting material, 2-phenylbenzimidazole, falls below a certain threshold, often less than 1%. chemicalbook.com

Purification : Post-synthesis purification is essential. This often involves precipitating the product by adding the reaction mixture to water, followed by washing and drying. chemicalbook.com Recrystallization can also be employed to achieve higher purity.

For the condensation of DABSA with benzaldehyde, optimization focuses on pH, reactant ratios, and purification methods. google.com

pH Control : The reaction is carried out in an aqueous solution at a controlled pH, typically between 4 and 7, with an optimal range often cited as 5.0-6.0. google.comgoogle.com

Stoichiometry : The molar ratio of benzaldehyde to DABSA is generally between 0.9 and 1.5, while the amount of sulfur dioxide is between 1.0 and 3.0 molar equivalents per mole of DABSA. google.comgoogle.com

Purity Enhancement : To achieve the high purity and bright white appearance required for cosmetic use, the product can be treated with a small amount of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), followed by clarification with activated carbon. google.com

| Synthetic Pathway | Parameter | Optimal Range/Condition | Impact on Yield/Purity |

|---|---|---|---|

| Direct Sulfonation of 2-Phenylbenzimidazole | Temperature | 40-50°C (addition), then 85°C | Controls reaction rate and minimizes side reactions. |

| Reactant Ratio (H₂SO₄:PBI) | ~7.4 mol : 1 mol | Ensures complete sulfonation. | |

| Purification | Precipitation in water, washing, drying | Removes excess acid and impurities. | |

| Condensation of DABSA with Benzaldehyde | pH | 4.0 - 7.0 (Optimal: 5.0 - 6.0) | Crucial for reaction kinetics and product stability. |

| SO₂ Equivalents | 1.0 - 3.0 mol/mol DABSA | Acts as both a solubilizer and an oxidant. | |

| Purification | Treatment with oxidizing agents (e.g., KMnO₄) | Improves color and removes trace impurities for cosmetic-grade product. |

Advancements in Sustainable and Green Synthesis Approaches for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing this compound and related compounds. These advancements focus on using less hazardous reagents, employing catalytic systems, and utilizing benign solvents.

Catalytic Strategies in this compound Production

While the use of polyphosphoric acid (PPA) as a catalyst for the condensation of o-phenylenediamine with benzoic acid is a known method, it is not considered a green approach due to the difficulty in handling the viscous PPA and the large amounts of phosphoric acid waste generated, which can lead to eutrophication of waterways. googleapis.comgoogle.com

Research into the synthesis of related benzimidazole derivatives has explored various other catalysts. For instance, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in methanol (B129727) for synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles. researchgate.net Another approach uses a 3% Cu-doped zinc oxide catalyst in ethanol (B145695) under ultrasound irradiation for the coupling of aromatic aldehydes with o-phenylenediamine, achieving high yields in short reaction times. researchgate.net These catalytic systems, while not directly applied to this compound in the cited literature, represent promising avenues for future green synthesis development.

Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a key factor in the environmental impact of a chemical process. The classical sulfonation route using large excesses of concentrated sulfuric acid is inherently harsh. The condensation of DABSA with benzaldehyde, which uses water as the solvent, is a significant improvement in terms of green chemistry principles. google.comgoogle.com

Ultrasound-assisted synthesis has emerged as a green and efficient technique for producing heterocyclic compounds, including benzimidazoles. researchgate.net This method can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. Studies on the synthesis of 2-phenylbenzimidazole (the precursor to the sulfonic acid) have shown that polar protic solvents like methanol and ethanol give good results under ultrasound irradiation. researchgate.net While most solvents tested gave poor yields, the use of alcohols proved beneficial for the transformation. researchgate.net The application of ultrasound to the sulfonation step itself, potentially using reagents like sodium bisulfite with a Vilsmeier-Haack reagent in a solvent like acetonitrile (B52724), has also been explored for other aromatic compounds and could represent a future direction for this compound synthesis. scirp.org

Derivatization and Analog Synthesis of this compound

The core structure of this compound can be modified to create derivatives and analogs with potentially enhanced or different properties. These modifications can target the benzimidazole nitrogen, the phenyl ring, or involve creating multimeric structures.

One common derivatization is the N-alkylation of the benzimidazole ring. For example, N-benzyl-2-phenylbenzimidazole-5-sulfonic acid and its copper complex have been synthesized in a one-step reaction using CuCl₂ as a catalyst in a water and ethanol system. patsnap.com

Researchers have also synthesized bis- and tris-benzimidazole sulfonic acids. mdpi.com For example, reacting o-phenylenediamine with dicarboxylic acids like terephthalic acid or isophthalic acid in sulfuric acid yields 1,4-bis-(5-sulfobenzimidazol-2′-yl)benzene and 1,3-bis-(5-sulfobenzimidazol-2′-yl)benzene, respectively. These larger molecules may have different UV absorption characteristics or physical properties. mdpi.com Similarly, 1,3,5-tris-(5-sulfobenzimidazol-2′-yl)benzene can be prepared from 1,3,5-benzenetricarboxylic acid. mdpi.com

Chemical Modification of the Benzimidazole Core Structure

The benzimidazole core of this compound is a key target for chemical modification to generate derivatives with altered properties. The primary methods for its synthesis involve the condensation of o-phenylenediamine with a carboxylic acid or its derivative, followed by sulphonation, or the reaction of 3,4-diaminobenzenesulphonic acid with benzaldehyde.

One of the foundational methods for creating the benzimidazole ring is the condensation of 1,2-diaminobenzene with benzoic acid. google.com This reaction can be carried out in the presence of polyphosphoric acid, which serves as both a catalyst and a dehydrating agent. google.com However, the high viscosity and cost of polyphosphoric acid, along with environmental concerns regarding phosphate (B84403) discharge, make this method less favorable for industrial-scale production. google.com

An alternative approach involves reacting 1,2-diaminobenzene with benzoic alkyl esters under acidic catalysis. google.com A significant drawback of this method is the formation of N-alkylated byproducts, which can be challenging to separate from the desired product. google.com Another variation is the condensation of 1,2-diaminobenzene with benzaldehyde in the presence of sulphurous acid to form 2-phenylbenzimidazole, which is then sulphonated. google.com This route is also plagued by the formation of an undesirable byproduct, 1-benzyl-2-phenyl-benzimidazole. google.com

A more recent and efficient method involves the reaction of isolated 3,4-diaminobenzenesulphonic acid with benzaldehyde and sulphurous acid. google.com This process yields 2-phenylbenzimidazole-5-sulphonic acid in high purity and yield, making it suitable for cosmetic applications. google.comgoogle.com The sulphite in this reaction serves a dual purpose: it converts benzaldehyde into a water-soluble adduct, facilitating a homogeneous reaction medium, and it acts as an oxidizing agent for the intermediate 2-phenylbenzimidazoline sulphonic acid. google.com

The benzimidazole ring itself can undergo various chemical transformations. For instance, the nitrogen atoms of the imidazole ring can be protonated. In the solid state, this compound exists in a zwitterionic form, where the proton from the sulphonic acid group transfers to one of the imidazole nitrogen atoms. ias.ac.in This protonation influences the compound's crystal packing and hydrogen bonding network. ias.ac.in

Substitution Patterns on the Phenyl and Sulphonic Acid Moieties

The phenyl and sulphonic acid groups of this compound offer opportunities for further chemical modification to fine-tune its properties.

The primary synthetic route to introduce the sulphonic acid group is through the direct sulphonation of 2-phenylbenzimidazole. chemicalbook.com This is typically achieved using concentrated sulphuric acid or chlorosulphonic acid. The reaction conditions, such as temperature and reaction time, are crucial for controlling the degree of sulphonation and minimizing the formation of byproducts. For instance, direct sulphonation of 2-phenylbenzimidazole with concentrated sulphuric acid at elevated temperatures can yield the desired 2-phenylbenzimidazole-5-sulphonic acid. chemicalbook.com The use of a Cu-ZSM-5 catalyst can improve the selectivity of this reaction. chemicalbook.com

Another method involves using oleum (fuming sulphuric acid) for sulphonation, which can be followed by condensation with a carboxylic acid to yield the final product with minimal disulphonation byproducts.

The position of the sulphonic acid group on the benzimidazole ring is a critical factor. The most common isomer is 2-phenylbenzimidazole-5-sulphonic acid. However, the formation of other isomers, such as 2-phenylbenzimidazole-4-sulphonic acid, can occur, and their separation can be challenging. google.comchemicalbook.com

Further modifications can be made to the phenyl ring. While the provided search results primarily focus on the synthesis of the parent compound, the general principles of electrophilic aromatic substitution on the phenyl ring could be applied to introduce various functional groups, although specific examples for this compound are not detailed in the provided abstracts.

The sulphonic acid group itself can be converted into other functional groups. For example, sulphonyl chloride derivatives can be prepared, which can then be reacted with amines to form sulphonamides. nih.gov This transformation opens up possibilities for creating a wide range of derivatives with potentially different biological activities. nih.gov

Advanced Spectroscopic and Structural Elucidation of Phenylbenzimidazole Sulphonic Acid

Vibrational Spectroscopy (Infrared and Raman) for Phenylbenzimidazole Sulphonic Acid

Characteristic Functional Group Assignments

The infrared and Raman spectra of this compound are characterized by distinct bands corresponding to its key functional groups. The presence of the sulphonic acid group (-SO₃H) is a defining feature. In the solid-state, this group typically exists in its zwitterionic form, where the acidic proton has transferred to one of the nitrogen atoms of the imidazole (B134444) ring. ias.ac.in This results in the presence of a sulphonate group (-SO₃⁻) and a protonated imidazolium (B1220033) cation.

Key vibrational assignments include:

S-O Stretching: The symmetric and asymmetric stretching vibrations of the S-O bonds in the sulphonate group give rise to strong absorption bands in the IR spectrum, typically in the regions of 1030-1080 cm⁻¹ and 1120-1250 cm⁻¹, respectively.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the phenyl and benzimidazole (B57391) rings are observed at higher frequencies, generally in the range of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The characteristic in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands between 1400 cm⁻¹ and 1650 cm⁻¹.

N-H Stretching: In the zwitterionic form, the N-H stretching vibration of the protonated imidazole ring can be observed, often as a broad band due to hydrogen bonding.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the imidazole ring contribute to the spectral features in the fingerprint region.

A representative table of characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulphonate (-SO₃⁻) | Asymmetric S-O Stretch | 1120 - 1250 |

| Symmetric S-O Stretch | 1030 - 1080 | |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1650 | |

| Imidazolium | N-H Stretch | Broad, ~2500 - 3300 |

| Imidazole Ring | C-N Stretch | Fingerprint Region |

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid, solution) and intermolecular interactions.

Conformational Analysis from Vibrational Signatures

By analyzing the fine structure of the spectral bands, particularly in the lower frequency region where skeletal vibrations and torsional modes occur, it is possible to identify the most stable conformation. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and aid in the assignment of the observed bands. researchgate.net Studies on similar aromatic sulphonic acids have demonstrated the utility of this combined experimental and theoretical approach for conformational analysis. researchgate.net The presence of intermolecular hydrogen bonding, especially in the solid state, can significantly influence the conformational landscape and is reflected in the vibrational spectra. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide a wealth of information regarding the connectivity of atoms and the spatial relationships between them.

Unambiguous Structural Assignment using 1D and 2D NMR Techniques

¹H NMR: The proton (¹H) NMR spectrum of this compound displays distinct signals for the protons on the aromatic rings. The chemical shifts of these protons are influenced by their electronic environment. Protons on the phenyl ring and the benzimidazole core will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The integration of these signals provides the relative number of protons in each environment. Purity verification using ¹H NMR is critical, with characteristic aromatic signals expected in the δ 7.5–8.5 ppm range.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings and the imidazole moiety can be precisely assigned.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to one another. This is crucial for tracing the connectivity of protons within the phenyl and benzimidazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the phenyl ring and the benzimidazole core, as well as the position of the sulphonic acid group.

A table summarizing the expected NMR data is presented below.

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 1D NMR | 7.0 - 8.5 (aromatic) | Proton environments and relative numbers |

| ¹³C | 1D NMR | 110 - 150 (aromatic) | Carbon skeleton |

| ¹H-¹H | COSY | Proton-proton connectivities | |

| ¹H-¹³C | HSQC/HMQC | Direct proton-carbon attachments | |

| ¹H-¹³C | HMBC | Long-range proton-carbon connectivities |

Investigation of Solution-State Dynamics and Intermolecular Interactions

NMR spectroscopy is also a valuable tool for studying the dynamic processes and intermolecular interactions of this compound in solution.

Solution-State Dynamics: Variable temperature NMR experiments can provide information about conformational changes and restricted rotation around the bond connecting the phenyl and benzimidazole rings. Changes in the NMR timescale can lead to broadening or coalescence of signals, which can be analyzed to determine the energy barriers for these dynamic processes.

Intermolecular Interactions: The chemical shifts of certain protons, particularly the N-H proton of the imidazole ring, can be sensitive to the solvent and the concentration of the sample. This sensitivity can be used to study intermolecular hydrogen bonding interactions with solvent molecules or other solute molecules. The complexation of this compound with other molecules, such as cyclodextrins, has been confirmed by NMR spectroscopy, which shows changes in the chemical shifts of the protons of the sunscreen agent upon inclusion into the cyclodextrin (B1172386) cavity. nih.gov Furthermore, solid-state NMR studies on related functionalized materials have been used to investigate hydration and proton exchange mechanisms. koreascience.kr

Mass Spectrometry (MS) for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation patterns of this compound.

The molecular formula of this compound is C₁₃H₁₀N₂O₃S, corresponding to a monoisotopic mass of approximately 274.04 Da. mzcloud.orgnih.gov In mass spectrometry, the molecule is typically ionized, often by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ with an m/z of approximately 275.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Key fragmentation pathways for this compound include:

Desulfonation: A common fragmentation pathway is the loss of the sulphonic acid group (SO₃), resulting in a fragment ion corresponding to 2-phenylbenzimidazole (B57529) at m/z 195.

Ring Cleavage: Fragmentation of the benzimidazole ring system can also occur, leading to a variety of smaller fragment ions.

A mass spectrum of this compound will show a prominent peak for the protonated molecule and several other peaks corresponding to its characteristic fragment ions. Analysis of these fragments helps to confirm the identity and structure of the compound. Mass spectral data for this compound is available in public databases such as MassBank.

A table summarizing the key mass spectrometry data is provided below.

| Ion | m/z (approximate) | Interpretation |

| [M+H]⁺ | 275 | Protonated molecule |

| [M+H - SO₃]⁺ | 195 | Loss of the sulphonic acid group |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, the molecular formula can be confidently established. For this compound, techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry have been employed.

These analyses have confirmed the molecular formula of this compound as C₁₃H₁₀N₂O₃S. The experimentally determined exact mass is consistent with the theoretical mass calculated from the isotopic masses of its constituent atoms, providing definitive proof of its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₃S | |

| Ionization Mode | ESI Positive/Negative | |

| Theoretical Exact Mass | 274.0412 g/mol |

Fragmentation Pathways and Isotopic Abundance Analysis

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides insight into the structural connectivity of a molecule by breaking it into smaller, charged fragments. The fragmentation of this compound is characteristic of aromatic sulfonamides.

In negative ion mode, the precursor ion [M-H]⁻ at an m/z of 273.0339 undergoes fragmentation. A primary and significant fragmentation pathway involves the neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da. This results in a prominent fragment ion at m/z 193.0772, corresponding to the [C₁₃H₉N₂]⁻ species. This loss of the sulfonic acid group is a common fragmentation route for this class of compounds. Another characteristic fragmentation for sulfonamides can be the loss of sulfur dioxide (SO₂). researchgate.net Photochemical degradation studies also show that desulfonation is a key degradation pathway.

Isotopic abundance analysis is critical for confirming the presence of certain elements. Sulfur, for instance, has a characteristic isotopic pattern, with the ³⁴S isotope being approximately 4.4% as abundant as the main ³²S isotope. In high-resolution mass spectrometry, this results in an "A+2" peak (a peak at two mass units higher than the monoisotopic peak) with a predictable intensity. The observation of this isotopic pattern for the molecular ion of this compound further validates the presence of a sulfur atom in its structure.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Precursor Type | Fragmentation Mode | Key Fragment Ion (m/z) | Corresponding Neutral Loss |

|---|---|---|---|---|

| 273.0339 | [M-H]⁻ | CID | 193.0772 | SO₃ |

X-ray Diffraction (XRD) and Solid-State Structural Analysis of this compound

While mass spectrometry reveals the composition and connectivity of a single molecule in the gas phase, X-ray diffraction (XRD) provides precise information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

Recent research has successfully elucidated the crystal structure of this compound, revealing its existence in different polymorphic forms. Polymorphism is the ability of a solid material to exist in more than one crystal structure. Two crystalline forms, a monohydrated (Form I) and a dihydrated (Form II) version, have been identified through aqueous crystallization methods.

X-ray structural studies show that in both forms, the compound exists in a zwitterionic state, where the acidic proton from the sulfonic acid group (-SO₃H) transfers to one of the basic nitrogen atoms of the imidazole ring. This internal proton transfer is a known phenomenon when the difference in pKa values between the interacting groups is significant. The crystal structures were solved using direct methods and refined to provide detailed atomic coordinates.

Table 3: Crystallographic Data Overview for this compound Polymorphs

| Parameter | Form I (Monohydrated) | Form II (Dihydrated) |

|---|---|---|

| Crystallization Method | Aqueous Medium | Aqueous Medium |

| Molecular State | Zwitterionic | Zwitterionic |

| Key Analysis Technique | Single Crystal X-ray Diffraction | Single Crystal X-ray Diffraction |

Supramolecular Assembly and Intermolecular Interactions in Solid State

The solid-state architecture of this compound is dominated by a rich network of non-covalent interactions, which define its supramolecular assembly. The zwitterionic nature of the molecule, with its resulting sulfonate (SO₃⁻) and protonated imidazolium groups, creates strong electrostatic interactions and hydrogen bonding opportunities.

In the crystalline forms, lattice water molecules play a crucial role in mediating these interactions. The water molecules act as hydrogen bond donors and acceptors, linking the zwitterionic this compound molecules into extended networks. The oxygen atoms of the sulfonate group and the N-H units of the imidazole ring are key participants in this hydrogen-bonded framework. For example, in the dihydrated form (Form II), an extensive alternating zigzag pattern of intermolecular hydrogen bonds is observed. These non-covalent forces, which also include π-π stacking interactions between the aromatic ring systems, are the driving forces for the crystal packing. nih.govwikipedia.org The study of these supramolecular assemblies is essential for understanding the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure of this compound

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic structure of molecules, particularly those with conjugated π-systems. This compound is a strong absorber of UV radiation, which is the basis for its use as a sunscreen agent.

Identification of Chromophoric Units and Electronic Transitions

The part of the molecule responsible for absorbing UV light is known as the chromophore. In this compound, the chromophore is the entire conjugated system comprising the phenyl ring and the benzimidazole moiety. This extended π-system allows for electronic transitions to occur at relatively low energy, placing the absorption in the UV part of the electromagnetic spectrum.

The strong absorption observed is primarily due to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to a π* antibonding orbital, is also observed. The primary absorption peak (λmax) is found in the UVB range, typically around 302-306 nm. The absorption profile is known to be pH-dependent; under alkaline conditions, deprotonation can cause a shift in the absorption maximum.

Table 4: UV-Vis Absorption Data for this compound

| Parameter | Wavelength/Range | Type of Transition |

|---|---|---|

| Primary Absorption (λmax) | ~302-306 nm | π → π* |

| Secondary Absorption | ~314-316 nm | n → π* |

Influence of Solvent and pH on Absorption Maxima and Molar Extinction Coefficients

The ultraviolet (UV) absorption characteristics of this compound (PBSA), also known as Ensulizole, are not static but are significantly influenced by the surrounding chemical environment, specifically the polarity of the solvent and the pH of the medium. These factors alter the electronic structure of the molecule, leading to shifts in its absorption maxima (λmax) and changes in its molar extinction coefficients (ε).

Detailed Research Findings

Influence of Solvent Polarity

The solvent environment plays a crucial role in the ionization state of this compound, which in turn affects its UV absorption spectrum. The polarity of the solvent dictates the degree of dissociation of the sulfonic acid group and influences the electronic transitions within the molecule.

In non-polar solvents, such as carbon tetrachloride (CCl₄), this compound tends to remain in its undissociated form. This leads to a blue-shifted (hypsochromic) UV spectrum, with an absorption maximum observed around 300 nm. researchgate.net Conversely, in polar solvents like water, methanol (B129727), and ethanol (B145695), the compound undergoes ionization. This ionization results in increased delocalization of electrons within the molecule, causing a red-shifted (bathochromic) absorption to longer wavelengths, typically around 314 nm. researchgate.net The primary absorption band is attributed to a π→π* transition, with a weaker n→π* transition sometimes observed as a shoulder at a slightly longer wavelength. researchgate.netnih.gov

Table 1: Effect of Solvent Polarity on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity | Typical Absorption Maxima (λmax) | State of Compound |

| Carbon Tetrachloride (CCl₄) | Non-polar | ~300 nm researchgate.net | Undissociated |

| Water | Polar | ~302 nm researchgate.net | Ionized (sulfonic acid group) |

| Methanol | Polar | ~314 nm (slight red-shift vs. water) researchgate.net | Ionized |

| Ethanol | Polar | ~314 nm (slight red-shift vs. water) researchgate.net | Ionized |

Influence of pH

The absorption and fluorescence properties of this compound are strongly dependent on the pH of the aqueous solution. researchgate.netresearchgate.net The molecule has two pKa values, approximately 4.0 for the sulfonic acid group and 11.9 for the imidazole ring proton, leading to different ionic species at various pH levels. researchgate.netresearchgate.net

Acidic Conditions (pH ≤ 2): In strongly acidic solutions, the compound exists primarily as the undissociated acid. Under these conditions, it displays an absorption peak at approximately 300 nm, corresponding to the π→π* transition, along with a shoulder at 314 nm from the n→π* transition. researchgate.net

Neutral Conditions (pH ≈ 6-7.4): In mildly acidic to neutral water, the proton of the sulfonic acid group dissociates. researchgate.net This results in a slight red-shift of the absorption spectrum compared to the strongly acidic form. researchgate.net The absorption maximum in neutral aqueous solution is frequently reported to be around 302 nm. researchgate.net

Alkaline Conditions (pH > 9): In a basic medium, the imino group (-NH) of the benzimidazole ring deprotonates. researchgate.net This deprotonation, which becomes significant at pH levels above 11.9, stabilizes the π-electron system and enhances electron delocalization. researchgate.net The result is a distinct bathochromic shift to a longer wavelength, with the absorption maximum moving to approximately 315 nm. This shift increases the efficiency of light absorption at the upper end of the UVB spectrum. belchem.com

Table 2: Effect of pH on the Absorption Maxima (λmax) of this compound in Aqueous Solution

| pH Condition | Predominant Species | Typical Absorption Maxima (λmax) |

| Strongly Acidic (pH ≤ 2) | Undissociated Acid | ~300 nm (peak), 314 nm (shoulder) researchgate.net |

| Neutral (pH ≈ 6-7.4) | Anion (dissociated sulfonic acid) | ~302 nm researchgate.net |

| Alkaline (pH 9) | Anion (dissociated sulfonic acid) | Red-shifted vs. neutral europa.eu |

| Strongly Alkaline (pH ≥ 12) | Dianion (dissociated sulfonic acid and imino group) | ~315 nm |

Molar Extinction Coefficients

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also affected by the chemical environment. For this compound in water, the specific absorbance (Emax) is reported to be between 920 and 990 for a 1% solution with a 1 cm path length, measured at approximately 302 nm. europa.eu This corresponds to a molar extinction coefficient (ε) in the range of 920–990 L·mol⁻¹·cm⁻¹.

While the shifts in absorption maxima with solvent and pH are well-documented, comprehensive studies detailing the corresponding changes in molar extinction coefficients are less available in the cited literature. However, changes in absorption intensity are noted; for example, the quantum yield of photolysis is significantly higher in acidic and basic media than in neutral solutions, which is related to the efficiency of light absorption. proakademia.eu

Table 3: Molar Extinction Coefficient of this compound

| Solvent | pH | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| Water | Neutral | ~302 nm | 920–990 L·mol⁻¹·cm⁻¹ |

Photophysical and Photochemical Mechanisms of Phenylbenzimidazole Sulphonic Acid

Electronic Excited States and Deactivation Pathways of Phenylbenzimidazole Sulphonic Acid

Upon absorbing a UVB photon, a PBSA molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent deactivation of this excited state determines the molecule's photostability and its potential to induce chemical reactions.

The excited state of this compound possesses both oxidizing and reducing properties. nih.govresearchgate.net Following initial excitation to a singlet state, the molecule can undergo various deactivation processes. One significant pathway involves a transition to a triplet state (T₁). Evidence for the formation of a triplet state for PBSA has been demonstrated through low-temperature phosphorescence and electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net

Studies have shown that PBSA in an ethylene (B1197577) glycol:water mixture at 77 K exhibits phosphorescence with emission maxima at 443, 476, and 509 nm. nih.gov An EPR half-field transition (ΔMs = ±2) was also observed, which is characteristic evidence of a triplet state. nih.govresearchgate.net This excited triplet state ((3)PBSA*) is implicated as a key initiator of the direct photolysis pathways of the molecule. nih.govresearchgate.net Furthermore, this triplet state is capable of producing singlet oxygen (¹O₂) with a quantum yield (ΦΔ) of 0.04 in acetonitrile (B52724), indicating its potential to mediate Type-II photo-oxidative processes. nih.govresearchgate.net

Table 1: Photophysical Properties of this compound (PBSA)

| Property | Value | Solvent/Conditions | Source |

|---|---|---|---|

| Phosphorescence λₘₐₓ | 443, 476, 509 nm | Ethylene glycol:water (2:1), 77 K | nih.gov |

Once a molecule is in an excited state, it must return to the ground state. This can occur through radiative pathways (fluorescence or phosphorescence) or non-radiative pathways. The primary non-radiative deactivation routes are internal conversion (IC) and intersystem crossing (ISC). rsc.orgyoutube.com

Internal Conversion (IC) is a radiationless transition between two electronic states of the same spin multiplicity (e.g., S₁ → S₀). youtube.com

Intersystem Crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity (e.g., S₁ → T₁). youtube.comwikipedia.org

For PBSA, the observation of phosphorescence and singlet oxygen generation confirms that intersystem crossing from the initially populated singlet state to the triplet state manifold is a viable deactivation pathway. nih.govresearchgate.net The triplet state is a relatively long-lived species compared to the singlet state, which allows it to participate in chemical reactions, such as initiating the photodegradation of the PBSA molecule itself or transferring energy to molecular oxygen to create singlet oxygen. nih.govnih.govwikipedia.org The competition between rapid internal conversion directly to the ground state and intersystem crossing to the triplet state is a critical factor in the photochemistry of PBSA. Efficient internal conversion is a hallmark of photostable sunscreens, as it safely dissipates energy as heat, while a higher efficiency of intersystem crossing can lead to the formation of reactive species. rsc.orgarxiv.org

Ultrafast Energy Dissipation Dynamics in this compound

The primary protective function of a sunscreen molecule is its ability to rapidly dissipate the absorbed UV energy without undergoing chemical alteration or generating harmful reactive species. This energy dissipation in PBSA occurs through ultrafast non-radiative processes.

Excited-State Intramolecular Proton Transfer (ESIPT) is a well-documented and extremely rapid energy dissipation mechanism in many heterocyclic molecules containing both a proton donor (like an -OH or -NH group) and a proton acceptor within the same structure. nih.govmdpi.com Upon photoexcitation, a proton is transferred within the molecule, creating an excited-state tautomer. This tautomer then rapidly returns to the ground state, often via a non-radiative pathway, before the proton transfers back, completing the cycle. This entire process can occur on a sub-picosecond timescale.

While direct studies on ESIPT in PBSA were not extensively found, detailed research on structurally similar benzimidazole (B57391) derivatives provides strong insights. nih.govmdpi.com For example, donor-substituted 2-(2'-arylsulfonamidophenyl)benzimidazoles undergo efficient ESIPT upon photoexcitation. nih.gov Similarly, a bis-benzimidazole derivative demonstrated ESIPT occurring in just 300 femtoseconds. mdpi.com Given the benzimidazole core structure of PBSA, which contains an acidic imino proton, ESIPT is a highly probable and efficient pathway for the dissipation of absorbed UV energy. This mechanism would contribute significantly to the photostability of the molecule by providing a rapid, non-destructive deactivation channel.

The primary mechanism by which organic UV filters like PBSA function is by absorbing UV photons and dissipating the energy as heat. typology.com This transformation prevents the high-energy photons from reaching and damaging skin cells. typology.com The non-radiative relaxation processes responsible for this heat dissipation are internal conversion and, potentially, the full cycle of excited-state intramolecular proton transfer. typology.comnih.gov

Photodegradation Kinetics and Product Identification of this compound

Despite its function as a photoprotective agent, PBSA is susceptible to degradation upon prolonged UV exposure. This photodegradation can occur through direct photolysis or be mediated by other reactive species in the environment.

The direct photolysis of PBSA in a pH 6.8 buffer solution has a quantum yield of 2.70 × 10⁻⁴. nih.govresearchgate.net This process is facilitated in both acidic and basic conditions and is believed to be initiated by the excited triplet state ((³PBSA*)) and a radical cation (PBSA•⁺). nih.govresearchgate.net The main pathways of direct photolysis involve desulfonation (cleavage of the sulfonic acid group) and cleavage of the benzimidazole ring itself. nih.govresearchgate.net

In the presence of other substances, indirect photolysis can occur. For instance, degradation of PBSA can be significantly accelerated by radicals such as hydroxyl radicals (•OH) and chlorine radicals (•Cl). nih.gov

Table 2: Kinetic Data for PBSA Degradation

| Process | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Direct Photolysis | Quantum Yield (Φ) | 2.70 × 10⁻⁴ | pH 6.8 buffer solution | nih.govresearchgate.net |

| Indirect Photolysis (UV/Chlorine) | Second-order rate constant with •OH | 8.1 × 10⁹ M⁻¹s⁻¹ | pH 7 | nih.gov |

The degradation of PBSA leads to the formation of several intermediate products. Identification of these products is key to understanding the reaction pathways and the environmental impact of this sunscreen agent.

Table 3: Identified Photodegradation Products of this compound

| Degradation Method | Identified Products/Intermediates | Source |

|---|---|---|

| Direct Photolysis | Products of desulfonation and benzimidazole ring cleavage. | nih.gov |

| Indirect Photolysis (Nitrate-induced) | Hydroxylation products of PBSA, 2-phenyl-1H-benzimidazole, and their ring-opening intermediates. | nih.gov |

| TiO₂ Photocatalysis | Mono- and tri-hydroxylated 2-phenyl-1H-benzimidazole. | researchgate.net |

These findings indicate that while PBSA is designed to be photostable, it undergoes slow degradation in aqueous environments through various pathways, leading to a range of transformation products.

Direct and Indirect Photolysis Mechanisms

The photochemical degradation of this compound in aquatic environments proceeds through both direct and indirect photolysis, although direct photolysis is generally the more significant pathway. nih.gov

Direct photolysis occurs when the PBSA molecule itself absorbs a photon, leading to its excitation and subsequent chemical transformation. The quantum yield for the direct photolysis of PBSA in a pH 6.8 buffer solution has been determined to be 2.70 × 10⁻⁴. nih.gov This process is initiated by the formation of an excited triplet state ((3)PBSA*) and a radical cation (PBSA(·+)). nih.govresearchgate.net Laser flash photolysis (LFP) experiments have confirmed the involvement of the PBSA radical cation in the direct photolysis mechanism. nih.govresearchgate.net The primary pathways in direct photolysis include desulfonation and cleavage of the benzimidazole ring. nih.govresearchgate.net

Indirect photolysis , also known as photosensitized degradation, involves the interaction of PBSA with photochemically generated reactive species in the water, such as hydroxyl radicals (HO•). These species are typically formed by other light-absorbing substances in the water, like nitrates or dissolved organic matter. Indirect photolysis becomes a major process for PBSA degradation only at high concentrations of such photosensitizers (e.g., nitrate (B79036) levels > 2 mM). nih.govresearchgate.net In most natural sunlit surface waters, the steady-state concentration of hydroxyl radicals is low, making direct photolysis the predominant degradation route for PBSA. nih.govresearchgate.net The mechanism of indirect photolysis mediated by HO• differs from direct photolysis and leads to different degradation products. nih.gov

Studies have shown that PBSA exhibits both oxidizing and reducing properties in its excited state. nih.govresearchgate.net Upon UV irradiation in a neutral aqueous solution (pH 7.4) with substances like cysteine or glutathione, PBSA acts as an oxidizer, leading to the formation of corresponding radicals. nih.govresearchgate.net Conversely, in an anaerobic alkaline solution (pH 10), excited PBSA can reduce molecules like nitromethane (B149229) by direct electron transfer. nih.govresearchgate.net

Identification of Photodegradation Intermediates and Final Products

The degradation of this compound results in a variety of intermediate and final products, which depend on the specific photolytic pathway.

Under direct photolysis , the primary transformation pathways are desulfonation and the cleavage of the benzimidazole ring. nih.govresearchgate.net Laser-interfaced photodissociation mass spectrometry of the deprotonated gas-phase ion, [PBSA-H]⁻, identified three main ionic photofragments with mass-to-charge ratios (m/z) of 208, 193, and 80. The fragments at m/z 208 and 80 are associated with the production of neutral free radical species, indicating a decay pathway for the triplet state that involves direct free radical formation.

In indirect photolysis , particularly when mediated by hydroxyl radicals from sources like nitrate, the degradation products are different. The main products identified include hydroxylation products of PBSA and 2-phenyl-1H-benzimidazole, as well as intermediates resulting from the opening of the benzimidazole ring. nih.govresearchgate.net Computational studies have also helped clarify the main photodegradation products and pathways in pure water. researchgate.net

The following table summarizes the identified photodegradation products of PBSA under different conditions.

| Photolysis Condition | Identified Products and Intermediates | Mechanism/Pathway |

| Direct Photolysis | Desulfonation products, Benzimidazole ring cleavage products, Ionic fragments (m/z 208, 193, 80) | Initiated by excited triplet state ((3)PBSA*) and radical cation (PBSA(·+)) |

| Indirect Photolysis (Nitrate-induced) | Hydroxylation products of PBSA, 2-Phenyl-1H-benzimidazole, Ring-opening intermediates | Mediated by hydroxyl radicals (HO•) |

Environmental Factors Influencing Photostability

Several environmental factors can significantly influence the rate and mechanism of this compound photodegradation.

pH: The photostability of PBSA is highly dependent on the pH of the aqueous solution. Both acidic and basic conditions have been found to facilitate its direct photolysis. nih.govresearchgate.net The absorption and fluorescence properties of PBSA are strongly pH-dependent. nih.govresearchgate.net The degradation is more efficient as the pH increases, which is attributed to the higher concentration of the mono-deprotonated form of PBSA (PBSA-H) in basic environments. This form is more easily oxidized due to higher electron density on its aromatic rings. researchgate.net

Humic and Fulvic Substances: These components of dissolved organic matter (DOM) can have a complex effect. On one hand, they can act as photosensitizers, potentially increasing indirect photolysis. However, studies have shown that fulvic acid can inhibit the direct and self-sensitized photodegradation of PBSA. researchgate.net

Inorganic Ions: The presence of certain inorganic ions can affect photolysis rates. Nitrates (NO₃⁻), for example, can act as photosensitizers, generating hydroxyl radicals that promote the indirect photolysis of PBSA. nih.govresearchgate.net However, this pathway is only significant at high nitrate concentrations. nih.gov Other anions like chloride (Cl⁻) and bromide (Br⁻) were computationally shown not to quench the excited state of PBSA or its radical cation chemically. researchgate.net

Photogeneration of Reactive Species by this compound

Upon absorption of UV radiation, this compound can act as a photosensitizer, generating various reactive oxygen species (ROS) that can, in turn, interact with biological molecules. nih.govgrafiati.com This photosensitizing activity is a crucial aspect of its photochemical profile.

Formation of Singlet Oxygen and Superoxide (B77818) Radicals

PBSA is known to generate both singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻) upon UV irradiation. nih.govresearchgate.netresearchgate.net

Singlet Oxygen (¹O₂): The formation of singlet oxygen occurs via a Type II photosensitization mechanism. After the PBSA molecule is excited to its triplet state ((3)PBSA*), it can transfer its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen. nih.gov Quantum chemical calculations support that singlet oxygen can be generated spontaneously through this energy transfer process. nih.gov The quantum yield for singlet oxygen production from deprotonated PBSA in deuterium (B1214612) oxide (D₂O) has been measured to be 0.05. researchgate.net

Superoxide Radicals (O₂•⁻): The superoxide anion radical is formed through a Type I mechanism. nih.gov This process involves an electron transfer between the anion of PBSA and ground-state molecular oxygen. nih.gov Experimental studies using the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) have confirmed the generation of superoxide radicals during the UV irradiation of aerobic solutions of PBSA. nih.govresearchgate.net

The following table summarizes the key reactive species photogenerated by PBSA.

| Reactive Species | Formation Mechanism | Precursor State/Molecule |

| Singlet Oxygen (¹O₂) | Energy transfer from excited PBSA to molecular oxygen (Type II) | Triplet excited state ((3)PBSA*) |

| Superoxide Radical (O₂•⁻) | Electron transfer from PBSA anion to molecular oxygen (Type I) | PBSA anion |

| Hydroxyl Radical (•OH) | Detected during UV irradiation of aerobic PBSA solutions | - |

Radical Cation Formation and Electron Transfer Processes

The formation of the this compound radical cation (PBSA(·+)) is a key step in its photochemistry, particularly in direct photolysis and Type I photosensitization pathways. nih.govnih.gov

Laser flash photolysis experiments have provided direct evidence for the formation of PBSA(·+) following UV excitation. nih.govresearchgate.net This radical cation is generated from the excited state of PBSA (PBSA*). researchgate.net

The excited state of PBSA can participate in electron transfer processes with other molecules, demonstrating both oxidizing and reducing capabilities. nih.govresearchgate.net

Oxidizing Agent: In the presence of electron donors like cysteine, glutathione, and azide (B81097) in neutral aqueous solution, the excited PBSA acts as an oxidizing agent, abstracting an electron to form the corresponding radicals (S-cysteinyl, glutathiyl, and azidyl radicals). nih.gov

Reducing Agent: In anaerobic alkaline solutions (pH 10), the excited PBSA can act as a reducing agent, donating an electron to molecules such as nitromethane or 4-nitrobenzoic acid to form their respective nitro anion radicals. nih.gov This indicates that both Type I and Type II photosensitization mechanisms are relevant to the photochemistry of PBSA. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Phenylbenzimidazole Sulphonic Acid

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule in its ground electronic state. These methods solve the Schrödinger equation (or its density-based equivalent) to determine properties such as the most stable three-dimensional structure and the energies of molecular vibrations.

Density Functional Theory (DFT) has become a primary method for investigating the properties of organic molecules due to its balance of accuracy and computational cost. nih.govacs.orgresearchgate.net For Phenylbenzimidazole Sulphonic Acid, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry. ajrconline.org This process determines the most stable arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on related sulfonic acid and benzimidazole (B57391) compounds show that geometries obtained from DFT methods are generally in good agreement with experimental data. ajrconline.orgnih.gov

Once the optimized geometry is obtained, the same DFT framework can be used to calculate harmonic vibrational frequencies. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly related to peaks observed in experimental infrared (IR) and Raman spectra. nih.gov For instance, characteristic vibrational modes for the sulphonic acid group (S=O symmetric and asymmetric stretches) and the benzimidazole ring (C=C aromatic stretching, N-H stretch) can be precisely assigned. Theoretical IR and Raman spectrograms can be constructed to aid in the interpretation of experimental spectra. nih.gov

Table 1: Calculated Vibrational Frequencies for this compound Functional Groups This table presents representative frequency ranges for the key functional groups of PBSA based on DFT calculations and experimental IR data. Actual values can vary based on the specific computational method and basis set used.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Sulphonic Acid | S=O Asymmetric Stretch | 1340–1360 |

| Sulphonic Acid | S=O Symmetric Stretch | 1170–1190 |

| Benzimidazole | N-H Stretch | 3400–3500 |

| Aromatic Rings | C=C Aromatic Stretch | 1550–1600 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation, providing highly accurate electronic structure information. wikipedia.orgrsc.org

For this compound, high-level ab initio calculations can provide a more precise description of its electronic properties, such as electron density, ionization potential, and electron affinity, compared to standard DFT. nih.govnih.gov These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the regions of the molecule most likely to donate or accept electrons. While computationally more demanding, methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in quantum chemistry and can be used to benchmark results from more cost-effective DFT methods. nih.gov

Excited State Calculations and Spectroscopic Prediction

Understanding the behavior of this compound upon absorption of light is critical, particularly given its use as a UV filter. Excited state calculations model the molecule after it has been promoted to a higher energy state, allowing for the prediction of its spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of medium to large-sized molecules. nih.govsci-hub.se It is an extension of DFT that allows for the prediction of electronic transition energies and oscillator strengths, which together can be used to simulate a UV-Vis absorption spectrum. researchgate.netmdpi.com

Studies on this compound and similar chromophores have shown that TD-DFT calculations can accurately predict the maximum absorption wavelength (λmax). nih.govsci-hub.se The calculations reveal that the strong UVB absorption of PBSA, with an experimental peak around 302-306 nm, is due to π→π* electronic transitions within the conjugated system of the benzimidazole and phenyl rings. incidecoder.com The accuracy of the predicted spectrum can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.netyoutube.com

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption for PBSA This table illustrates the typical agreement between experimental data and theoretical predictions from TD-DFT.

| Method | Peak Absorption Wavelength (λmax) | Transition Type |

|---|---|---|

| Experimental (in water) | ~302 nm | π→π* |

| TD-DFT Calculation | Typically within 5-10 nm of experimental value | π→π* |

Beyond absorption, computational methods can also predict the emission properties of this compound, such as fluorescence and phosphorescence. After the molecule is in an excited state, it can relax by emitting a photon. Fluorescence is a rapid emission from a singlet excited state, while phosphorescence is a much slower emission from a triplet excited state.

Experimental studies have detected low-temperature phosphorescence for PBSA, which is evidence of the formation of a triplet state upon UV irradiation. nih.gov The triplet state is significant because it can lead to the generation of reactive oxygen species like singlet oxygen. nih.gov Computational modeling can be used to calculate the energy of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between the ground state (S0) and S1 corresponds to the fluorescence energy, while the S0-T1 gap relates to phosphorescence. These calculations can help predict the wavelengths of emission and the quantum yields of these processes, providing a theoretical basis for the observed photochemical behavior of PBSA. nih.gov

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in solution.

For a molecule like this compound, which has rotatable bonds between the phenyl and benzimidazole rings and around the sulphonic acid group, MD simulations can explore its conformational landscape. nih.gov These simulations can reveal the preferred orientations of the different parts of the molecule, the flexibility of the structure, and how its conformation changes in the presence of solvent molecules like water. This information is crucial for understanding how the molecule interacts with its environment, which can influence its solubility, stability, and spectroscopic properties. By simulating the system over nanoseconds or longer, MD provides statistical insights into the most populated conformations and the energy barriers between them.

Solvent Effects and Explicit Solvation Models

The interaction between a solute and the surrounding solvent molecules can significantly alter its chemical and physical properties. Computational models that simulate these interactions are broadly categorized as implicit or explicit. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to approximate solvation effects. readthedocs.iopreprints.orgwikipedia.org In contrast, explicit solvent models represent individual solvent molecules, allowing for a more detailed and accurate description of specific solute-solvent interactions such as hydrogen bonding. readthedocs.iofiveable.me

Given that this compound is highly water-soluble, its behavior is intrinsically linked to its interactions with water molecules. aako.nl Explicit solvation models are therefore particularly valuable for studying PBSA in aqueous environments. In these models, a number of discrete water molecules are placed around the PBSA molecule, and their interactions are calculated directly. This approach is computationally intensive but provides a high level of detail regarding the formation of hydrogen bonds between the water molecules and the polar groups of PBSA—namely, the sulphonic acid group (-SO₃H) and the nitrogen atoms of the benzimidazole ring. fiveable.me

While explicit models offer significant accuracy, they require extensive computational resources. readthedocs.io Therefore, hybrid or semi-continuum models are also employed, where one or two layers of explicit solvent molecules are treated in detail, while the bulk solvent is represented by a continuum. arxiv.org Such methods balance computational cost with the need to accurately model the crucial first solvation shell, which dictates much of the solute's reactivity and properties.

Table 1: Comparison of Solvation Model Types

| Model Type | Description | Advantages | Disadvantages |

| Explicit Solvation | Individual solvent molecules are represented as distinct entities. | High level of detail; accurately models specific interactions like hydrogen bonding. fiveable.me | Computationally expensive; requires significant sampling to converge properties. readthedocs.io |

| Implicit Solvation | Solvent is treated as a continuous, homogeneous medium (a dielectric continuum). | Computationally efficient; allows for rapid exploration of conformations. preprints.org | Lacks detail of specific solute-solvent interactions; may overlook critical solvation effects. fiveable.me |

Tautomerism and Dynamic Behavior of this compound

The benzimidazole core of this compound allows for prototropic tautomerism, a phenomenon involving the migration of a proton. Specifically, the hydrogen atom on the imidazole (B134444) nitrogen can exist on either the N1 or N3 atom. This results in two possible tautomeric forms that can be in dynamic equilibrium.

Computational studies, often using Density Functional Theory (DFT), can predict the relative energies and stability of these tautomers. mdpi.comrsc.org The equilibrium between the tautomers is influenced by factors such as the electronic effects of the substituent groups (the phenyl and sulphonic acid groups) and the surrounding solvent environment. In polar, protic solvents like water, solvent molecules can mediate the proton transfer, facilitating the interconversion between tautomeric forms. rsc.org

Research on similar benzimidazole derivatives has shown that while tautomeric exchange can be rapid in solution, one tautomer is often significantly more stable and predominates in the solid state. mdpi.com Geometric parameters, such as the bond lengths within the imidazole ring (e.g., N1-C2 vs. N3-C2) and the internal angles at the nitrogen atoms, can be calculated and compared with experimental data from X-ray diffraction to identify the existing tautomer in a crystal structure. mdpi.com The dynamic behavior of PBSA is not limited to tautomerism; it also includes the rotational freedom of the phenyl group relative to the benzimidazole plane, which can be studied computationally to identify the most stable conformations.

Table 2: Tautomeric Forms of the Phenylbenzimidazole Moiety

| Tautomer Name | Position of Imidazole Hydrogen |

| 1H-tautomer | Hydrogen is bonded to the N1 atom. |

| 3H-tautomer | Hydrogen is bonded to the N3 atom. |

Computational Prediction of Photoreactivity and Degradation Pathways

Computational methods are instrumental in predicting the photoreactivity of PBSA and elucidating its degradation pathways upon exposure to UV radiation. researchgate.net Upon absorbing UV-B radiation, the PBSA molecule transitions from its ground state to an electronically excited singlet state. nih.gov Theoretical calculations indicate that it can then undergo intersystem crossing to a more stable and longer-lived excited triplet state (³PBSA*). nih.govnih.gov This excited triplet state is considered the primary initiator of the subsequent photochemical reactions. nih.govresearchgate.net

Quantum chemical calculations, particularly DFT, have been employed to investigate the mechanisms by which ³PBSA* induces damage. researchgate.netresearchgate.net These studies predict that PBSA can engage in two main types of photosensitization mechanisms:

Type I Mechanism: This pathway involves electron transfer reactions. The excited ³PBSA* can act as an oxidant or a reductant. nih.gov Computational models predict that electron transfer between the anion of PBSA and molecular oxygen can form the superoxide (B77818) anion radical (O₂⁻•). nih.gov Furthermore, laser flash photolysis experiments, supported by theoretical insights, have confirmed the formation of the PBSA radical cation (PBSA•⁺) during direct photolysis. nih.govresearchgate.net

Type II Mechanism: This pathway involves energy transfer. Theoretical studies indicate that the excited triplet state of PBSA can directly transfer its energy to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). nih.govnih.gov The quantum yield for singlet oxygen production by PBSA has been calculated, providing a quantitative measure of this process. nih.gov

These reactive oxygen species (ROS)—singlet oxygen and superoxide radicals—are known to react with and damage biological molecules. nih.govnih.gov

Computational modeling also helps predict the ultimate degradation products of PBSA. Direct photolysis pathways initiated by the excited triplet state and the radical cation are proposed to include desulfonation (cleavage of the sulphonic acid group) and cleavage of the benzimidazole ring itself. nih.govresearchgate.net In contrast, indirect photodegradation, mediated by hydroxyl radicals (HO•) present in some water matrices, is predicted to follow a different mechanism, leading to hydroxylation products of PBSA. nih.govresearchgate.net

Table 3: Computationally Predicted Reactive Species Generated by Photoexcited PBSA

| Reactive Species | Formation Mechanism | Supporting Evidence/Method | Reference(s) |

| Excited Triplet State (³PBSA) | Intersystem crossing from the excited singlet state. | Phosphorescence and EPR spectroscopy; DFT calculations. | nih.govnih.gov |

| Singlet Oxygen (¹O₂) | Energy transfer from ³PBSA to molecular oxygen (Type II). | Quantum chemical calculations; experimental quenching studies. | nih.govnih.govnih.gov |

| Superoxide Anion Radical (O₂⁻•) | Electron transfer from the PBSA anion to molecular oxygen (Type I). | DFT calculations; radical trapping experiments. | researchgate.netnih.govnih.gov |

| PBSA Radical Cation (PBSA•⁺) | Photo-ionization of PBSA (Type I). | Laser flash photolysis experiments. | nih.govresearchgate.net |

Environmental Chemistry and Analytical Method Development for Phenylbenzimidazole Sulphonic Acid

Occurrence and Distribution in Aquatic and Terrestrial Environmental Matrices

Phenylbenzimidazole sulphonic acid (PBSA), a water-soluble UV-B filter, is increasingly detected in various environmental compartments due to its widespread use in sunscreens and other personal care products. typology.comaako.nl Its high water solubility facilitates its transport into aquatic systems primarily through wastewater effluents and recreational activities.

Monitoring Studies in Natural Water Bodies and Effluents

Monitoring studies have confirmed the presence of PBSA in a range of aquatic environments, from surface waters to wastewater treatment plant (WWTP) effluents. Concentrations can vary significantly depending on the location, season, and proximity to sources of contamination.

Studies in Europe have frequently detected PBSA in surface waters and WWTP effluents, with concentrations reaching up to 4 µg/L. researchgate.net In some cases, the concentration of PBSA in receiving surface waters has been observed to be higher than in the WWTP effluent itself. researchgate.net Notably, significantly higher concentrations have been recorded in outdoor swimming pools, with one study in South Bohemia reporting levels exceeding 13 µg/L. frontiersin.org

The following table summarizes the reported concentrations of this compound in various aquatic environments.

| Environmental Matrix | Location | Reported Concentration | Reference |

| Surface Waters | Europe | Up to 4 µg/L | researchgate.net |

| WWTP Effluent | Europe | Up to 4 µg/L | researchgate.net |

| Outdoor Swimming Pools | South Bohemia | > 13 µg/L | frontiersin.org |

Sorption and Transport Phenomena in Soil and Sediment Systems

Environmental Fate and Transformation Processes of this compound

Once released into the environment, this compound can undergo various transformation processes that determine its ultimate fate and potential impact.

Biodegradation Pathways and Microbial Community Interactions

Information regarding the biodegradation of this compound is limited. In-silico models have suggested that the transformation products of PBSA generated by UV treatment may be more persistent than the parent compound. nih.gov Studies on other sulfonamides have identified specific bacterial strains like Paenarthrobacter, Achromobacter, Pseudomonas, and Methylobacterium as primary participants in their initial transformation. nih.gov However, specific microbial communities and enzymatic pathways responsible for the biodegradation of PBSA have not been extensively studied. The general understanding is that PBSA is not readily biodegradable in conventional wastewater treatment processes. researchgate.net

Hydrolysis and Other Abiotic Degradation Mechanisms

Hydrolysis is not a significant degradation pathway for this compound. The primary abiotic degradation mechanism for PBSA in the aquatic environment is direct photolysis under the influence of sunlight. researchgate.net This process involves the absorption of UV radiation, leading to the chemical transformation of the molecule. The main photolytic degradation pathways identified are:

Desulfonation: Cleavage of the sulfonic acid group from the benzimidazole (B57391) ring.

Benzimidazole ring cleavage: Opening of the heterocyclic ring structure.